(2R,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid

Catalog No.
S13463957
CAS No.
M.F
C13H16N2O4
M. Wt
264.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine...

Product Name

(2R,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid

IUPAC Name

(2R,4S)-4-amino-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

InChI

InChI=1S/C13H16N2O4/c14-10-6-11(12(16)17)15(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,14H2,(H,16,17)/t10-,11+/m0/s1

InChI Key

ZQGCSLSUFLMTOP-WDEREUQCSA-N

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)N

Isomeric SMILES

C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)N

(2R,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid is a chiral compound characterized by its unique structural features, including a pyrrolidine ring with amino and carboxylic acid functional groups. Its molecular formula is C13H16N2O4C_{13}H_{16}N_{2}O_{4} and it has a molecular weight of approximately 264.28 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in drug development due to its bioactive properties.

Typical of amino acids and amines, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Acylation: The amino group can be acylated using different acyl chlorides or anhydrides, leading to derivatives with varied biological activities.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding an amine derivative.

These reactions highlight its versatility in synthetic organic chemistry, particularly in the formation of more complex molecules.

(2R,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid exhibits significant biological activity. It has been studied for its potential role as an intermediate in the synthesis of pharmacologically active compounds. The presence of the amino and carboxylic acid groups suggests that it may interact with biological targets such as enzymes and receptors, contributing to its potential therapeutic effects.

The synthesis of (2R,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid typically involves several steps:

  • Formation of the Pyrrolidine Ring: Starting from appropriate precursors, the pyrrolidine ring can be synthesized via cyclization reactions.
  • Introduction of Functional Groups: The benzyloxycarbonyl group can be introduced through acylation reactions using benzyloxycarbonyl chloride.
  • Final Modifications: Subsequent reactions may include protection and deprotection steps to yield the final product in high purity.

Specific reaction conditions and reagents can vary based on the desired yield and purity of the final compound.

This compound finds applications primarily in:

  • Pharmaceutical Development: As a building block for synthesizing novel drugs targeting various diseases.
  • Biochemical Research: Used as a tool compound to study enzyme mechanisms or receptor interactions.
  • Chemical Synthesis: Serves as an intermediate in the preparation of more complex organic molecules.

Interaction studies involving (2R,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid focus on its binding affinity to specific biological targets. These studies typically involve:

  • In vitro Assays: Evaluating the compound's effects on enzyme activity or receptor binding.
  • Molecular Docking Studies: Predicting how the compound interacts with target proteins at the molecular level.

Such studies are crucial for understanding its potential therapeutic applications and optimizing its structure for enhanced efficacy.

Several compounds exhibit structural similarities to (2R,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaKey Features
(2S,4R)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid1217611-00-1C13H16N2O4Similar structure with different stereochemistry
(2R,4R)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid1217459-54-5C13H16N2O4Different stereoisomer affecting biological activity
(2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid281666-43-1C13H16N2O4Another stereoisomer with potential variations in activity

Uniqueness

The uniqueness of (2R,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid lies in its specific stereochemistry and functional groups that influence its biological interactions and synthetic utility. This stereochemical configuration can significantly impact its pharmacological profile compared to other isomers.

XLogP3

-1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

264.11100700 g/mol

Monoisotopic Mass

264.11100700 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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